4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-oxoindoline-3-ylidene in boiling ethanol under acidic conditions yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting specific enzymes related to cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methoxetamine: A ketamine analogue with similar methoxyphenyl groups.
3-MeO-PCE: Another analogue with high affinity for NMDA receptors.
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: A closely related compound used in similar synthetic routes.
Uniqueness
4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide stands out due to its unique combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N6O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-methoxy-N-[3-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)14-5-4-6-16(11-14)29-3)18-21-20(30-24-18)22-19(27)13-7-9-15(28-2)10-8-13/h4-11H,1-3H3,(H,21,22,24,27) |
InChI Key |
LGTRICFNHINULC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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